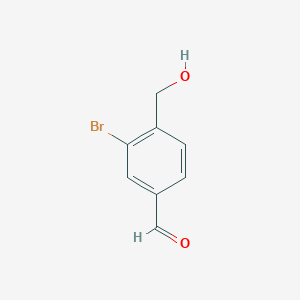![molecular formula C12H14O B14901372 2-[(E)-2-phenylethenyl]tetrahydrofuran](/img/structure/B14901372.png)
2-[(E)-2-phenylethenyl]tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Styryltetrahydrofuran is an organic compound characterized by a tetrahydrofuran ring substituted with a styryl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Styryltetrahydrofuran typically involves the reaction of tetrahydrofuran with a styryl precursor under specific conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired styryl compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of (E)-2-Styryltetrahydrofuran may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Styryltetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the styryl group to an ethyl group, altering the compound’s properties.
Substitution: The tetrahydrofuran ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the styryl group.
Substitution: Halogenation reagents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce ethyl-substituted tetrahydrofuran derivatives.
Scientific Research Applications
(E)-2-Styryltetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (E)-2-Styryltetrahydrofuran exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-2-Styryl-1,3-dioxolane: Similar in structure but with a dioxolane ring instead of tetrahydrofuran.
(E)-2-Styryl-1,4-dioxane: Contains a dioxane ring, offering different chemical properties.
(E)-2-Styryl-1,3-dioxepane: Features a larger dioxepane ring, affecting its reactivity and applications.
Uniqueness
(E)-2-Styryltetrahydrofuran is unique due to its specific ring structure and the presence of the styryl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-[(E)-2-phenylethenyl]oxolane |
InChI |
InChI=1S/C12H14O/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-3,5-6,8-9,12H,4,7,10H2/b9-8+ |
InChI Key |
MZGMTIBYFDHKAS-CMDGGOBGSA-N |
Isomeric SMILES |
C1CC(OC1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1CC(OC1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


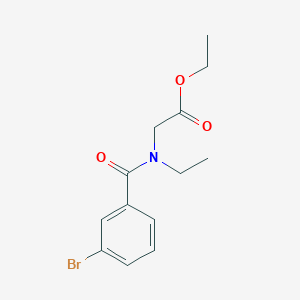

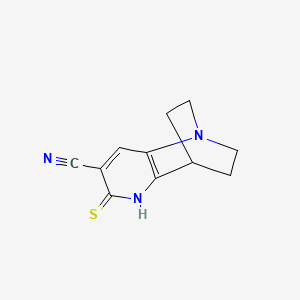
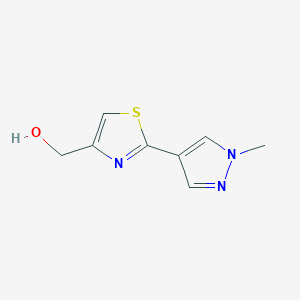
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylpropanamide](/img/structure/B14901331.png)
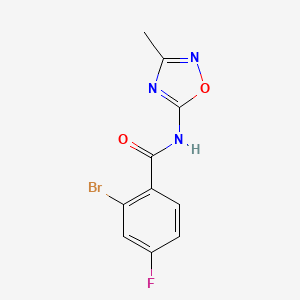
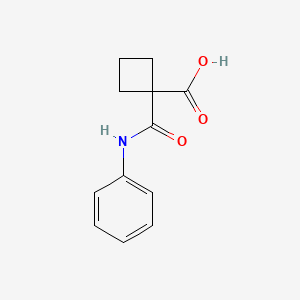
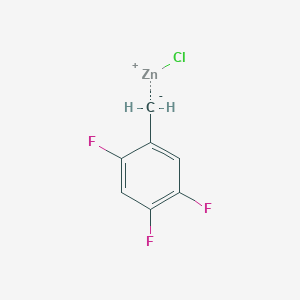

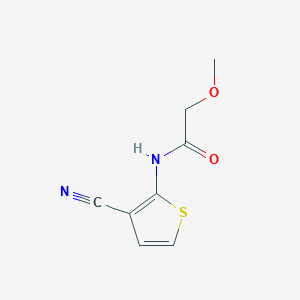
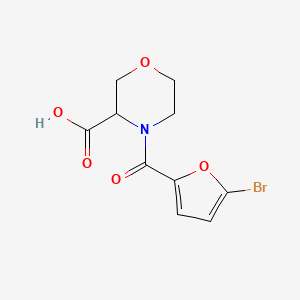
![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14901365.png)
![3-(2-Oxo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoic acid](/img/structure/B14901368.png)
